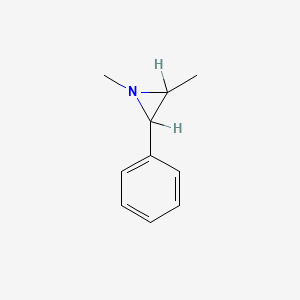![molecular formula C12H15N3OS2 B1212546 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Properties
1,3,4-thiadiazole compounds are recognized for their pharmacological importance, particularly in medicinal chemistry due to their biological activities. Research on thiadiazole derivatives, including those structurally related to N-[5-(2-methylpropyl)-1,3,4-thiadiazole-2-yl]-2-thiophen-2-ylacetamide, has shown promising anticancer and antimicrobial effects. For instance, certain derivatives have demonstrated significant DNA protective ability against oxidative stress and exhibited strong antimicrobial activity against specific bacteria such as Staphylococcus epidermidis. These compounds, particularly those with modifications in the thiadiazole core, have shown cytotoxicity against cancer cell lines, suggesting potential for chemotherapy applications with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Glutaminase Inhibition
The thiadiazole scaffold has been explored for its potential in developing glutaminase inhibitors, with derivatives showing potency comparable to known inhibitors like BPTES. These analogs are of interest due to their improved drug-like properties and efficacy in in vitro and in vivo models, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment through glutaminase inhibition (Shukla et al., 2012).
Anticonvulsant Activity
Exploration of 1,3,4-thiadiazole derivatives for anticonvulsant properties has been promising, with certain compounds demonstrating high activity compared to traditional drugs. This suggests a potential pathway for the development of new anticonvulsant medications, emphasizing the versatility of the thiadiazole core in pharmacological research (Sych et al., 2018).
Antipsychotic and Anticonvulsant Agents
Further investigations into thiadiazole derivatives have identified their potential as antipsychotic and anticonvulsant agents. The structural diversity and modifications in the thiadiazole ring have led to the discovery of compounds with significant biological activities, offering avenues for the development of new therapeutic agents in psychiatry and neurology (Kaur et al., 2012).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of thiadiazole derivatives have been extensively studied, with certain compounds showing effective activity against various bacterial and fungal strains. This highlights the potential of thiadiazole-based compounds in developing new antimicrobial and antifungal therapies, addressing the growing concern of antibiotic resistance (Ameen & Qasir, 2017).
Eigenschaften
Molekularformel |
C12H15N3OS2 |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H15N3OS2/c1-8(2)6-11-14-15-12(18-11)13-10(16)7-9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3,(H,13,15,16) |
InChI-Schlüssel |
SIILNOLGPIOEMP-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



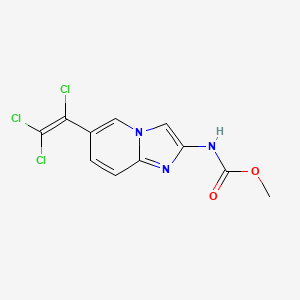
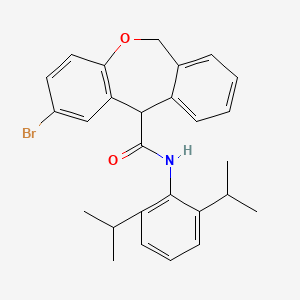
![2,6-Dimethyl-4-[1-(2-naphthalenylsulfonyl)-4-piperidinyl]morpholine](/img/structure/B1212468.png)


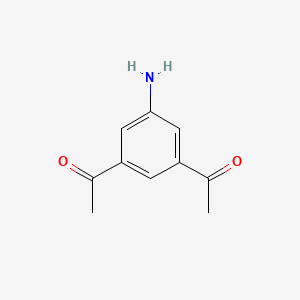
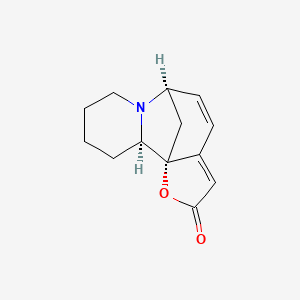


![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)


